molecular formula C21H18O3 B6411685 2-(3-Benzyloxyphenyl)-5-methylbenzoic acid CAS No. 1261938-56-0

2-(3-Benzyloxyphenyl)-5-methylbenzoic acid

Cat. No.: B6411685
CAS No.: 1261938-56-0
M. Wt: 318.4 g/mol
InChI Key: JIRLARAERUVVAO-UHFFFAOYSA-N
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Description

2-(3-Benzyloxyphenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group attached to the phenyl ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyloxyphenyl)-5-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxybenzaldehyde and 5-methylbenzoic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-benzyloxybenzaldehyde with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyloxyphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-(3-Benzyloxyphenyl)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxyphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target proteins or enzymes. The methyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyloxyphenylacetic acid: Similar structure with an acetic acid moiety instead of a benzoic acid.

    3-Benzyloxybenzeneboronic acid: Contains a boronic acid group instead of a carboxylic acid.

    2-(3-Benzyloxyphenyl)acetic acid: Similar structure with an acetic acid moiety.

Uniqueness

2-(3-Benzyloxyphenyl)-5-methylbenzoic acid is unique due to the presence of both a benzyloxy group and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds.

Properties

IUPAC Name

5-methyl-2-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-15-10-11-19(20(12-15)21(22)23)17-8-5-9-18(13-17)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRLARAERUVVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692215
Record name 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-56-0
Record name 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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